2-((4-fluorobenzyl)thio)-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one
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Description
2-((4-fluorobenzyl)thio)-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H24FN3O4S and its molecular weight is 505.56. The purity is usually 95%.
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Biological Activity
The compound 2-((4-fluorobenzyl)thio)-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one belongs to the quinazolinone class, which is recognized for its diverse biological activities. This specific compound features a complex structure that includes a thioether group, a methoxyphenyl moiety, and a morpholine carbonyl, suggesting potential interactions with various biological targets.
- Molecular Formula : C27H24FN3O4S
- Molecular Weight : 505.56 g/mol
- CAS Number : 1115305-90-2
Biological Activity Overview
Research indicates that quinazolinones, including this compound, exhibit a range of biological properties such as:
- Antitumor Activity : Quinazolinones are known for their antiproliferative effects against various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis and inhibit tumor growth.
- Kinase Inhibition : Quinazolinone derivatives are often evaluated for their ability to inhibit kinases, which are critical in cancer signaling pathways.
- Antiviral Properties : Some analogs have demonstrated antiviral activity, particularly against HIV.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity of this compound against several cancer cell lines. The results indicated significant antiproliferative activity, comparable to other known quinazolinone derivatives.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The mechanism by which this compound exerts its biological effects is multifaceted:
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
- Kinase Interaction : Preliminary studies suggest that it may bind to specific kinases involved in cell proliferation and survival, thereby inhibiting their activity.
Case Studies
- Study on Quinazolinone Derivatives : A study synthesized various quinazolinone derivatives and evaluated their effects on nine cancer cell lines. The findings showed that compounds similar to the one displayed moderate to high antiproliferative activity across multiple cell lines, indicating potential as therapeutic agents in oncology .
- Kinase Profiling : Another research effort involved screening quinazolinone derivatives against a panel of kinases using Differential Scanning Fluorimetry (DSF). This study identified several promising candidates with significant binding affinities, suggesting that the compound may share similar properties .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O4S/c1-34-22-4-2-3-21(16-22)31-26(33)23-10-7-19(25(32)30-11-13-35-14-12-30)15-24(23)29-27(31)36-17-18-5-8-20(28)9-6-18/h2-10,15-16H,11-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMGLUBMLWGBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCOCC4)N=C2SCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.